molecular formula C12H9N2NaO3 B6170668 sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate CAS No. 1909317-26-5

sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate

Cat. No.: B6170668
CAS No.: 1909317-26-5
M. Wt: 252.2
InChI Key:
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Description

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H9N2NaO3 and a molecular weight of 252.2 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a carboxylate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-pyridinemethanol with 2-chloronicotinic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1909317-26-5

Molecular Formula

C12H9N2NaO3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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